Ecgonine methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

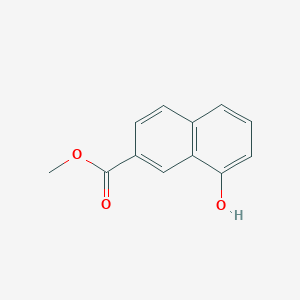

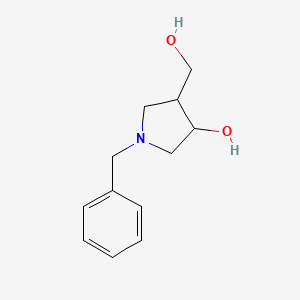

Ecgonine methyl ester hydrochloride, also known as methylecgonine, is a prominent tropane alkaloid found in coca leaves . It is a metabolite of cocaine and may be used as a precursor for it . It also occurs as a minor alkaloid in roots of many Datura species such as Datura stramonium . It is a major urinary metabolite of cocaine, a popular illicit drug .

Molecular Structure Analysis

The molecular formula of this compound is C10H18ClNO3 . Its average mass is 235.708 Da and its monoisotopic mass is 235.097519 Da .Mechanism of Action

While the specific mechanism of action for Ecgonine methyl ester hydrochloride is not detailed in the search results, it is known that cocaine, a related compound, produces anesthesia by inhibiting excitation of nerve endings or by blocking conduction in peripheral nerves . This is achieved by reversibly binding to and inactivating sodium channels .

Safety and Hazards

Future Directions

Animal studies suggest that Ecgonine methyl ester has a beneficial effect on cognition and protects against cocaine lethality . It showed inhibition of sodium channels only at very high dosages . These findings suggest potential future directions for research into the therapeutic uses of Ecgonine methyl ester hydrochloride.

Properties

CAS No. |

38969-40-3 |

|---|---|

Molecular Formula |

C10H18ClNO3 |

Molecular Weight |

235.71 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H17NO3.ClH/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;/h6-9,12H,3-5H2,1-2H3;1H/t6-,7+,8-,9+;/m0./s1 |

InChI Key |

RLLMNWXOZDXKCQ-NPPHLGRCSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Phenylimidazo[1,2-a]pyridine](/img/structure/B8790096.png)

![8-Chloro-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8790130.png)

![6-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8790143.png)